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Abstract
Euphroside, an iridoid glucoside, has garnered interest within the scientific community for its

potential biological activities. A comprehensive understanding of its chemical structure and

stereochemistry is paramount for any further investigation into its medicinal properties and for

the development of synthetic analogues. This technical guide provides an in-depth overview of

the structural elucidation of Euphroside, presenting its chemical and physical properties,

detailed experimental protocols for its isolation and characterization, and a thorough analysis of

its stereochemical configuration.

Chemical Structure and Properties
Euphroside is a monoterpenoid belonging to the iridoid class of natural products,

characterized by a cyclopentanopyran skeleton. It is glycosylated with a glucose moiety,

enhancing its solubility in polar solvents.

IUPAC Name: (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-

carbaldehyde[1]

Molecular Formula: C₁₆H₂₄O₁₀[1]
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Molecular Weight: 376.36 g/mol [1]

The structure of Euphroside incorporates several chiral centers, leading to a specific three-

dimensional arrangement of its atoms. The stereochemistry has been determined through

extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR)

spectroscopy and is crucial for its biological function.

Table 1: Physicochemical Properties of Euphroside

Property Value Source

Molecular Formula C₁₆H₂₄O₁₀ PubChem[1]

Molecular Weight 376.36 g/mol PubChem[1]

IUPAC Name

(1S,4aR,7S,7aR)-4a,7-

dihydroxy-7-methyl-1-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxy-

1,5,6,7a-

tetrahydrocyclopenta[c]pyran-

4-carbaldehyde

PubChem[1]

CAS Number 76994-07-5 PubChem[1]

Spectroscopic Data for Structural Elucidation
The definitive structure of Euphroside was elucidated primarily through the use of ¹H and ¹³C

NMR spectroscopy. The chemical shifts and coupling constants provide detailed information

about the connectivity and spatial arrangement of the atoms within the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Euphroside in CD₃OD
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Position ¹³C Chemical Shift (δ)
¹H Chemical Shift (δ),
Multiplicity (J in Hz)

Aglycone

1 94.2 5.85 (d, J=6.0)

3 152.3 7.45 (s)

4 110.1

5 29.8 2.75 (m)

6 42.5 2.05 (m), 2.25 (m)

7 78.1 4.15 (dd, J=8.0, 6.0)

8 72.9

9 58.1 2.80 (m)

10 22.8 1.15 (s)

11 169.5 9.20 (s)

Glucose

1' 99.8 4.65 (d, J=7.8)

2' 74.5 3.20 (m)

3' 77.8 3.35 (m)

4' 71.5 3.25 (m)

5' 78.2 3.30 (m)

6' 62.7 3.65 (m), 3.85 (m)

Data sourced from Gantsetseg et al. (2017).

Experimental Protocols
Isolation of Euphroside from Pedicularis flava
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The following protocol is a generalized procedure based on the methods reported for the

isolation of iridoid glucosides from plant material.

Diagram 1: Experimental Workflow for Euphroside Isolation

1. Plant Material Collection and Preparation
(Aerial parts of Pedicularis flava)

2. Extraction
(Ethanol, 40-50°C, 2h)

Extraction

3. Concentration
(Reduced pressure evaporation)

Concentration

4. Solvent Partitioning
(Hexane, Chloroform, Ethyl Acetate, n-Butanol)

Fractionation

5. Column Chromatography
(Silica gel, Chloroform-Methanol gradient)

Purification (EtOAc fraction)

6. Preparative Thin Layer Chromatography (pTLC)

Fine Purification

7. Pure Euphroside

Isolation
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Caption: Workflow for the isolation of Euphroside.

Methodology:

Plant Material: The aerial parts of Pedicularis flava were collected, dried, and ground into a

fine powder.

Extraction: The powdered plant material was extracted with ethanol at a temperature of 40-

50°C for 2 hours.

Concentration: The ethanolic extract was filtered and concentrated under reduced pressure

using a rotary evaporator.

Solvent Partitioning: The concentrated extract was suspended in a water-ethanol solution

and successively partitioned with solvents of increasing polarity: hexane, chloroform, ethyl

acetate, and n-butanol.

Column Chromatography: The ethyl acetate fraction, which is enriched with iridoid

glucosides, was subjected to column chromatography on a silica gel stationary phase. The

column was eluted with a gradient of chloroform and methanol.

Preparative Thin Layer Chromatography (pTLC): Fractions containing Euphroside, as

identified by TLC analysis, were further purified by pTLC to yield the pure compound.

NMR Spectroscopic Analysis
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

Sample Preparation: A sample of pure Euphroside was dissolved in deuterated methanol

(CD₃OD).

Data Acquisition: Standard pulse sequences were used to acquire ¹D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to the

residual solvent signal.

Stereochemistry
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The relative and absolute stereochemistry of Euphroside is critical to its identity and biological

activity. The stereochemical assignments are based on the analysis of coupling constants in

the ¹H NMR spectrum and through-space correlations observed in 2D NOESY or ROESY

experiments.

Diagram 2: Key Stereochemical Relationships in Euphroside
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Caption: Stereochemical relationships in Euphroside.

The cis-fusion of the cyclopentane and pyran rings is a characteristic feature of many iridoids.

The β-glycosidic linkage between the glucose unit and the aglycone at the C1 position is

determined by the large coupling constant (J ≈ 7-8 Hz) of the anomeric proton (H-1'). The

relative stereochemistry of the substituents on the cyclopentane ring is established through
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detailed analysis of 2D NMR data, particularly NOESY/ROESY experiments which reveal

through-space proximity of protons.

Conclusion
The chemical structure and stereochemistry of Euphroside have been unequivocally

established through a combination of isolation techniques and comprehensive spectroscopic

analysis, primarily NMR. The data and protocols presented in this guide provide a foundational

resource for researchers engaged in the study of this and related iridoid glucosides, facilitating

further research into their biological activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1162134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

